4H-Imidazole, 2,4,4,5-tetraphenyl-
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Overview
Description
4H-Imidazole, 2,4,4,5-tetraphenyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is a derivative of imidazole, substituted with four phenyl groups at the 2, 4, 4, and 5 positions. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4H-Imidazole, 2,4,4,5-tetraphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with benzaldehyde in the presence of ammonia. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4H-Imidazole, 2,4,4,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide and reducing agents like sodium borohydride. .
Scientific Research Applications
4H-Imidazole, 2,4,4,5-tetraphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the development of functional materials, such as dyes for solar cells and optical applications
Mechanism of Action
The mechanism of action of 4H-Imidazole, 2,4,4,5-tetraphenyl- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl substitutions can enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
4H-Imidazole, 2,4,4,5-tetraphenyl- can be compared with other imidazole derivatives, such as:
2,4,5-Triphenylimidazole: Similar in structure but with one less phenyl group, affecting its chemical properties and applications.
1,2,4,5-Tetrasubstituted Imidazoles: These compounds have different substituents at the 1 and 2 positions, leading to variations in their reactivity and biological activities. The uniqueness of 4H-Imidazole, 2,4,4,5-tetraphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7189-77-7 |
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Molecular Formula |
C27H20N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,4,4,5-tetraphenylimidazole |
InChI |
InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20H |
InChI Key |
BJKHLTBOWHYZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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